molecular formula C13H11NO3 B11875463 4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester CAS No. 66325-98-2

4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester

Cat. No.: B11875463
CAS No.: 66325-98-2
M. Wt: 229.23 g/mol
InChI Key: KVRSKGPQHMTBEA-UHFFFAOYSA-N
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Description

4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester is a quinoline derivative characterized by a methyl ester group at the 4-position and an acetyl substituent at the 2-position of the quinoline ring. This compound is synthesized via a Doebner reaction, where substituted benzaldehyde, aminobenzophenone, and pyruvic acid are refluxed in acetic acid to form 4-carboxyquinoline intermediates, followed by esterification with methyl iodide in acetone . Structural characterization is performed using nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) .

Applications include research into antimicrobial, antitumor, and multidrug resistance (MDR) reversal properties, as quinoline derivatives are known for their pharmacological versatility .

Properties

CAS No.

66325-98-2

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

methyl 2-acetylquinoline-4-carboxylate

InChI

InChI=1S/C13H11NO3/c1-8(15)12-7-10(13(16)17-2)9-5-3-4-6-11(9)14-12/h3-7H,1-2H3

InChI Key

KVRSKGPQHMTBEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2C(=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are commonly used to introduce various functional groups onto the quinoline core .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products:

Scientific Research Applications

Biological Activities

4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester exhibits a range of biological activities that make it of interest in pharmaceutical research:

  • Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. For instance, certain derivatives demonstrated enhanced antibacterial activity compared to standard antibiotics like ampicillin .
  • Antioxidant Properties : Research indicates that some derivatives exhibit strong antioxidant activity, evaluated using assays like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .
  • Anticancer Potential : Quinoline derivatives have been reported to inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, studies indicate that these compounds can inhibit EGFR (epidermal growth factor receptor) signaling pathways, making them potential candidates for cancer therapy .

Case Study 1: Antibacterial Evaluation

A study evaluated several new quinoline derivatives for their antibacterial activity against various bacterial strains. The results indicated that structural modifications significantly enhanced their effectiveness compared to traditional antibiotics. The compounds were tested using the agar diffusion method, revealing promising potential for therapeutic applications .

Case Study 2: Antioxidant Activity

In another study focusing on antioxidant properties, several analogs of 4-quinolinecarboxylic acid were synthesized and tested using the ABTS assay. Compounds demonstrated varying degrees of antioxidant activity, with some showing strong efficacy comparable to established antioxidants .

Mechanism of Action

The mechanism of action of methyl 2-acetylquinoline-4-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular receptors to exert anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of quinolinecarboxylic esters vary significantly based on substituent type and position. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester 2-acetyl, 4-methyl ester 215.25 g/mol Antimicrobial, MDR reversal
Ethyl 2-phenyl-4-quinolinecarboxylate 2-phenyl, 4-ethyl ester 277.32 g/mol Higher lipophilicity; antitumor
Methyl 2-ethylquinoline-4-carboxylate 2-ethyl, 4-methyl ester 215.25 g/mol Improved metabolic stability
6-Fluoro-2-(2'-fluorobiphenyl)-3-methyl-4-quinolinecarboxylic acid (NSC 368390) 6-fluoro, 2-biphenyl, 3-methyl 385.31 g/mol Antitumor (colon, breast carcinomas)
2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid methyl ester 2-benzofuran, 4-methyl ester 293.29 g/mol Antimicrobial, antitubercular
Key Observations:
  • Substituent Position : The 2-position is critical for bioactivity. Acetyl (target compound) and phenyl groups (e.g., ) enhance hydrogen bonding and π-π interactions with target proteins, respectively.
  • Ester Group : Methyl esters (target compound, ) generally exhibit faster hydrolysis than ethyl or n-butyl esters, affecting half-life and bioavailability .
  • Halogenation : Fluorine substituents (e.g., NSC 368390) improve water solubility and antitumor efficacy by enhancing interactions with DNA topoisomerases .
Key Observations:
  • Acetyl vs. Phenyl : The acetyl group in the target compound shows moderate MDR reversal activity, while phenyl-substituted derivatives (e.g., ) exhibit stronger antitumor effects due to enhanced hydrophobic interactions.
  • Fluorinated Derivatives: NSC 368390’s fluorine atoms contribute to its potency against drug-resistant tumors, achieving >90% growth inhibition in xenograft models .
  • Benzofuran Hybrids : The benzofuran moiety in enhances antitubercular activity, likely through disruption of mycobacterial cell walls.

Biological Activity

4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester, also known by its chemical formula C13H11NO3C_{13}H_{11}NO_3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline ring structure with a carboxylic acid and an acetyl group, which contribute to its reactivity and biological properties. Its molecular characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC13H11NO3C_{13}H_{11}NO_3
Molecular Weight231.23 g/mol
CAS Number66325-98-2
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of quinoline compounds have been reported to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Quinoline derivatives are known to induce apoptosis in cancer cell lines, suggesting that this compound may share similar mechanisms. For example, studies have demonstrated that certain quinoline derivatives can inhibit cell proliferation in breast cancer and lung cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical pathways such as DNA replication and repair.
  • Receptor Modulation : The compound can bind to receptors that regulate cell growth and apoptosis, influencing cellular signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study evaluated the antibacterial efficacy of various quinoline derivatives against clinical isolates. The results indicated that compounds similar to 4-Quinolinecarboxylic acid showed significant inhibition zones against tested bacteria .
  • Anticancer Research :
    • In vitro studies demonstrated that derivatives of quinoline exhibited cytotoxic effects on cancer cells. For example, one study highlighted the potential of these compounds in inducing apoptosis through the mitochondrial pathway .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of quinoline derivatives indicates that modifications on the quinoline ring significantly affect their biological activity. The presence of electron-withdrawing groups enhances antimicrobial potency .

Q & A

Q. What are the common synthetic routes for preparing 4-quinolinecarboxylic acid, 2-acetyl-, methyl ester?

  • Methodological Answer: The compound can be synthesized via condensation reactions. A representative protocol involves refluxing 2-nitrobenzaldehyde with methyl propionylacetate in anhydrous methanol, using ZnCl₂ as a catalyst and 3Å molecular sieves to absorb byproducts . Alternative routes include the Pfitzinger reaction, where isatin derivatives react with ketones in alkaline media, or the Doebner reaction for functionalizing quinoline cores . Table 1: Comparison of Synthetic Methods
MethodReagents/ConditionsYield (%)Key Reference
ZnCl₂-Catalyzed2-Nitrobenzaldehyde, MeOH, reflux~60-70%
Pfitzinger ReactionIsatin, phenylacetic acid, NaOAc~50-65%

Q. How is the compound characterized after synthesis?

  • Methodological Answer: Post-synthesis characterization typically employs:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and esterification.
  • Mass spectrometry (ESI-TOF) for molecular weight verification.
  • X-ray crystallography to resolve crystal packing and intramolecular interactions, as demonstrated for structurally similar quinoline esters .
  • IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) from acetyl and ester groups .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer: The ester group is prone to hydrolysis under humid conditions. Stability studies recommend:
  • Storage in airtight containers under inert gas (e.g., N₂).
  • Protection from light to prevent photodegradation.
  • Use of desiccants (e.g., silica gel) and low temperatures (-20°C) to minimize decomposition .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR signal overlap) be resolved during structural elucidation?

  • Methodological Answer: Discrepancies arise due to tautomerism or solvent effects. Strategies include:
  • 2D NMR techniques (HSQC, HMBC) to assign ambiguous proton-carbon correlations.
  • Variable-temperature NMR to distinguish dynamic equilibria.
  • Crystallographic validation using single-crystal X-ray diffraction, as applied to analogous quinolinecarboxylates .

Q. What factors influence regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer: The 2-acetyl group acts as an electron-withdrawing substituent, directing electrophiles to the C-5 or C-7 positions of the quinoline ring. Solvent polarity and catalyst choice (e.g., Lewis acids like AlCl₃) further modulate reactivity. Computational studies (DFT) on related quinolines suggest that steric hindrance from the methyl ester affects substitution patterns .

Q. How does the introduction of acetyl and methyl ester groups impact biological activity?

  • Methodological Answer:
  • Acetyl Group: Enhances lipophilicity, improving membrane permeability. However, it may reduce solubility in aqueous buffers.
  • Methyl Ester: Acts as a prodrug motif, undergoing hydrolysis in vivo to the bioactive carboxylic acid. Comparative studies on quinoline derivatives show that esterase-mediated cleavage correlates with increased enzyme inhibition (e.g., DHODH or topoisomerase targets) .
    Table 2: Biological Activity of Analogous Compounds
DerivativeTarget EnzymeIC₅₀ (μM)Reference
4-Quinolinecarboxylic acidDHODH0.8
Methyl ester analogDHODH5.2

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer:
  • Continuous Flow Reactors: Improve heat/mass transfer, reducing side reactions.
  • Catalyst Recycling: Use immobilized ZnCl₂ on silica gel to minimize waste.
  • Solvent Optimization: Replace methanol with ethanol or acetonitrile for better solubility of intermediates .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar quinoline derivatives?

  • Methodological Answer: Variability often stems from:
  • Purity of Starting Materials: Trace moisture in ZnCl₂ can reduce catalytic efficiency .
  • Reaction Scale: Pilot-scale reactions may exhibit lower yields due to inefficient mixing.
  • Workup Protocols: Differences in extraction or crystallization methods (e.g., using ethanol vs. acetone) affect recovery .

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